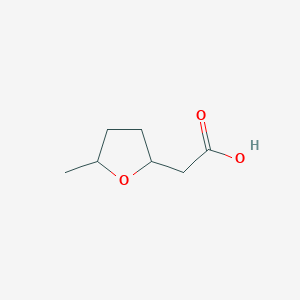![molecular formula C20H22N2O3 B2487765 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 853751-88-9](/img/structure/B2487765.png)
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound, also known as OBA, is a prodrug that can be activated by enzymes in the body to release an active metabolite that has been shown to have anti-inflammatory and anticancer effects. In
作用機序
The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully understood, but it is believed to involve the activation of enzymes in the body that convert the prodrug into an active metabolite. This metabolite has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, leading to the observed therapeutic effects.
生化学的および生理学的効果
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In addition, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to inhibit the activity of several enzymes involved in inflammation, leading to a reduction in inflammation. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has also been shown to have antioxidant effects and may help protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in lab experiments is its high purity and stability. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide can be synthesized in high yield and purity, making it a reliable compound for use in experiments. However, one limitation of using 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is its prodrug nature, which requires the activation of enzymes in the body to release the active metabolite. This can make it difficult to study the precise mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in vitro.
将来の方向性
There are several future directions for research on 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide. One area of research could focus on optimizing the synthesis method to improve yield and purity of the compound. Another area of research could focus on elucidating the precise mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in cancer cells and inflammation. Additionally, further studies could investigate the potential applications of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in treating neurodegenerative diseases and other conditions. Overall, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has shown promising therapeutic potential and warrants further investigation.
合成法
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide involves several steps. First, 2-aminobenzo[d]oxazole is reacted with ethyl chloroformate to form ethyl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate. This intermediate is then reacted with 4-phenylbutan-2-amine to form the final product, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have potential therapeutic applications in various scientific research fields. In cancer research, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(11-12-16-7-3-2-4-8-16)21-19(23)13-14-22-17-9-5-6-10-18(17)25-20(22)24/h2-10,15H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOQRDVDMLIVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

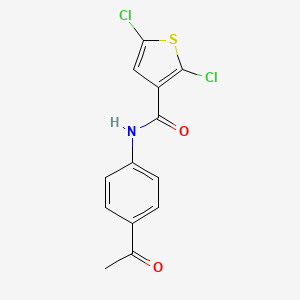
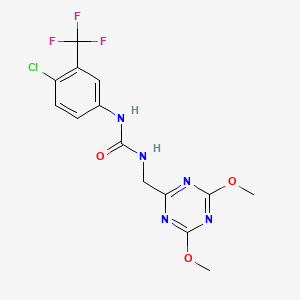
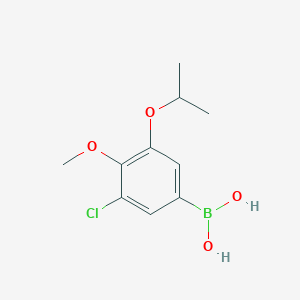
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
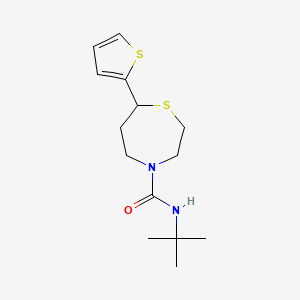
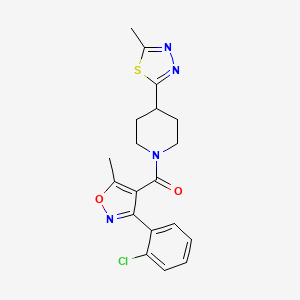
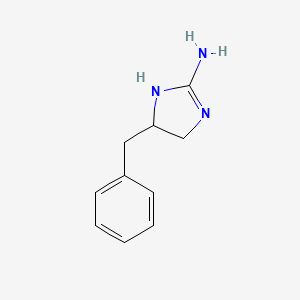
![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
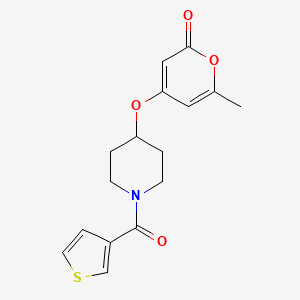
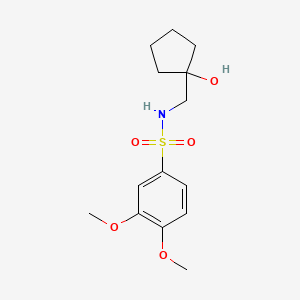
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
